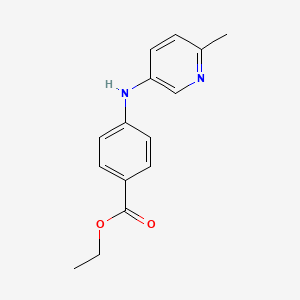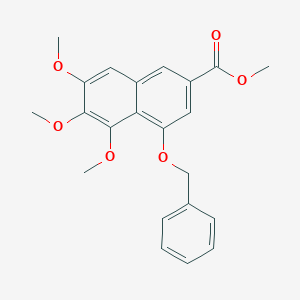![molecular formula C14H16N2O4 B13936505 ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetoxy group, and two methyl groups attached to the imidazole ring. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-azido chalcones, aryl aldehydes, and anilines, in the presence of catalysts like erbium triflate.
Introduction of Functional Groups: The acetoxy and ethyl ester groups are introduced through esterification and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP), mild temperatures.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core but different functional groups.
Omeprazole: An antiulcer drug with a substituted imidazole ring, used to reduce stomach acid production.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 7-acetyloxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-5-19-14(18)10-6-11-13(15-8(2)16(11)4)12(7-10)20-9(3)17/h6-7H,5H2,1-4H3 |
InChI Key |
KAQXUNVMEUQPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)N=C(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)


![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)



![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)



![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
